molecular formula C6H10N4OS B261610 N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide

N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B261610
M. Wt: 186.24 g/mol
InChI Key: RWGYUYBCQJTSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multistep reactionsThe reaction conditions often include the use of hydrazine hydrate and other reagents to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the triazole ring.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide is unique due to the presence of the ethylsulfanyl group attached to the triazole ring. This structural feature may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds .

Properties

Molecular Formula

C6H10N4OS

Molecular Weight

186.24 g/mol

IUPAC Name

N-(3-ethylsulfanyl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C6H10N4OS/c1-3-12-6-8-5(9-10-6)7-4(2)11/h3H2,1-2H3,(H2,7,8,9,10,11)

InChI Key

RWGYUYBCQJTSED-UHFFFAOYSA-N

SMILES

CCSC1=NNC(=N1)NC(=O)C

Canonical SMILES

CCSC1=NNC(=N1)NC(=O)C

Origin of Product

United States

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